Ethyl 4-bromo-7-methoxyquinoline-6-carboxylate
Description
Ethyl 4-bromo-7-methoxyquinoline-6-carboxylate is a halogenated quinoline derivative characterized by a bromine atom at position 4, a methoxy group at position 7, and an ethyl ester moiety at position 6. This compound is of interest in medicinal and synthetic chemistry due to the quinoline scaffold's versatility in drug design, particularly for antimicrobial and anticancer applications. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions, while the methoxy group contributes to electronic modulation of the aromatic system . Its ester group at position 6 distinguishes it from analogs with carboxylates at positions 3 or 4, impacting both synthetic pathways and physicochemical properties.
Properties
Molecular Formula |
C13H12BrNO3 |
|---|---|
Molecular Weight |
310.14 g/mol |
IUPAC Name |
ethyl 4-bromo-7-methoxyquinoline-6-carboxylate |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(16)9-6-8-10(14)4-5-15-11(8)7-12(9)17-2/h4-7H,3H2,1-2H3 |
InChI Key |
MHNLVPZVCBSOQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CN=C2C=C1OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-7-methoxyquinoline-6-carboxylate typically involves the bromination of a quinoline derivative followed by esterification. One common method involves the bromination of 7-methoxyquinoline-6-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The resulting 4-bromo-7-methoxyquinoline-6-carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-7-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2CO3).
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are used
Major Products Formed
Substitution Reactions: Formation of substituted quinoline derivatives.
Oxidation Reactions: Formation of quinoline N-oxides.
Reduction Reactions: Formation of dihydroquinolines.
Ester Hydrolysis: Formation of 4-bromo-7-methoxyquinoline-6-carboxylic acid
Scientific Research Applications
Chemical Synthesis and Properties
Ethyl 4-bromo-7-methoxyquinoline-6-carboxylate can be synthesized through various methods involving the bromination of quinoline derivatives followed by carboxylation. The presence of the bromine and methoxy groups enhances its reactivity and biological activity. The compound serves as a versatile building block for synthesizing more complex quinoline derivatives, which can be tailored for specific applications in research and industry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a variety of pathogens. A study demonstrated its effectiveness against several bacterial strains, with notable IC50 values indicating strong antibacterial properties:
| Bacterial Strain | IC50 (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 30 |
These results suggest that the compound could be developed into a potential antimicrobial agent for treating infections caused by resistant bacterial strains.
Antifungal Activity
The compound has also shown promising antifungal properties. In vitro studies have indicated effectiveness against various fungal strains, suggesting its potential role in antifungal drug development.
Anticancer Potential
This compound has been studied for its anticancer properties. It demonstrated the ability to inhibit the proliferation of cancer cells in vitro, with IC50 values against different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colorectal) | 10 |
| PC3 (Prostate) | 12 |
| MCF7 (Breast) | 15 |
These findings highlight the compound's potential as a lead structure for developing novel anticancer therapies .
Antimicrobial Efficacy Study
A recent study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results confirmed its significant antibacterial activity, particularly against Gram-positive bacteria, supporting its potential use in clinical settings.
Anticancer Research
In another investigation focused on its anticancer effects, researchers treated various cancer cell lines with this compound. The compound effectively inhibited cell growth and induced apoptosis in treated cells, suggesting it could serve as a basis for future cancer therapies .
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-7-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Reactivity of Selected Quinoline Derivatives
Biological Activity
Ethyl 4-bromo-7-methoxyquinoline-6-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from recent studies, mechanisms of action, and comparative analyses with related compounds.
Chemical Structure and Properties
This compound features a complex structure characterized by the presence of bromine and methoxy functional groups attached to a quinoline core. Its molecular formula is , with a molecular weight of approximately 344.59 g/mol. The structural characteristics significantly influence its biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various pathogenic bacteria. For instance:
- Inhibition Zones : The compound demonstrated inhibition zones of up to 25 mm against Klebsiella pneumoniae, indicating strong antibacterial potential compared to standard drugs .
Anticancer Activity
The anticancer properties of this compound have been extensively studied, revealing promising results:
- Cell Line Studies : In assays involving multiple cancer cell lines, the compound exhibited IC50 values ranging from 0.69 to 22 µM, suggesting significant cytotoxicity against various cancer types, including breast (MCF-7) and prostate (PC-3) cancers .
- Mechanism of Action : The mechanism appears to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets such as enzymes or receptors. This binding modulates their activity, leading to various biological effects including:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- ROS Generation : Increased ROS levels can induce oxidative stress in cells, contributing to its anticancer effects .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Ethyl 4-chloro-7-methoxyquinoline-6-carboxylate | Chlorine instead of bromine | Moderate | Moderate |
| Ethyl 5-bromo-7-hydroxyquinoline-6-carboxylate | Hydroxyl group instead of methoxy | Low | High |
| Ethyl 4-amino-7-chloroquinoline-6-carboxamide | Amino group present | High | Moderate |
This table illustrates that while related compounds may share structural similarities, their biological activities can vary significantly based on the specific functional groups present.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Antibacterial Activity : A study conducted by Rbaa et al. demonstrated that this compound effectively inhibited Pseudomonas aeruginosa with an inhibition zone comparable to standard antibiotics .
- Cancer Cell Line Testing : Research published in MDPI indicated that derivatives of quinolines, including this compound, showed significant antiproliferative effects against various cancer cell lines, supporting further investigation into its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
